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Compound of Interest

Compound Name: Benzaldehyde

Cat. No.: B3430157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for

benzaldehyde and its key derivatives. Understanding these properties is crucial for process

safety, reaction optimization, and computational modeling in chemical research and

pharmaceutical development. This document summarizes quantitative data in structured tables,

outlines detailed experimental protocols, and provides visualizations of key workflows and

relationships.

Thermochemical Data of Benzaldehyde and Its
Derivatives
The following tables summarize key thermochemical data for benzaldehyde and several of its

substituted derivatives. These values are essential for calculating reaction enthalpies,

predicting reaction spontaneity, and understanding the energetic landscape of chemical

transformations. All data is presented for standard conditions (298.15 K and 1 atm) unless

otherwise specified.

Table 1: Thermochemical Data for Benzaldehyde (C₇H₆O)
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Property Symbol Value Units Phase

Standard Molar

Enthalpy of

Formation

ΔfH° -36.8 ± 3.0[1] kJ/mol Gas

Standard Molar

Enthalpy of

Formation

ΔfH° -87.1 ± 2.2[1] kJ/mol Liquid

Standard Molar

Enthalpy of

Combustion

ΔcH° -3525.0 ± 2.0[1] kJ/mol Liquid

Standard Molar

Entropy
S° 221.2 J/mol·K Liquid

Molar Heat

Capacity

(Constant

Pressure)

Cp 172.0 J/mol·K Liquid

Enthalpy of

Vaporization
ΔvapH° 42.5 kJ/mol -

Enthalpy of

Fusion
ΔfusH° 9.32 kJ/mol -

Entropy of

Fusion
ΔfusS 43.14 J/mol·K -

Table 2: Thermochemical Data for Hydroxybenzaldehyde Isomers (C₇H₆O₂)
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Compound Property Symbol Value Units Phase

2-

Hydroxybenz

aldehyde

(Salicylaldehy

de)

Standard

Molar

Enthalpy of

Combustion

ΔcH° -27.29 kJ/g Liquid

3-

Hydroxybenz

aldehyde

Melting Point Tm 101-105 °C Solid

4-

Hydroxybenz

aldehyde

Enthalpy of

Sublimation
ΔsubH° 102.5 ± 0.5[2] kJ/mol Solid

4-

Hydroxybenz

aldehyde

Enthalpy of

Vaporization
ΔvapH 72.3 kJ/mol Liquid

Table 3: Thermochemical Data for Nitrobenzaldehyde Isomers (C₇H₅NO₃)
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Compound Property Symbol Value Units Phase

2-

Nitrobenzalde

hyde

Standard

Molar

Enthalpy of

Formation

ΔfH° -19.4 ± 2.8 kJ/mol Gas

2-

Nitrobenzalde

hyde

Standard

Molar

Enthalpy of

Formation

ΔfH° -103.8 ± 2.5 kJ/mol Crystal

3-

Nitrobenzalde

hyde

Standard

Molar

Enthalpy of

Formation

ΔfH° -27.8 ± 2.8 kJ/mol Gas

3-

Nitrobenzalde

hyde

Standard

Molar

Enthalpy of

Formation

ΔfH° -122.9 ± 2.5 kJ/mol Crystal

4-

Nitrobenzalde

hyde

Standard

Molar

Enthalpy of

Formation

ΔfH° -30.0 ± 2.9 kJ/mol Gas

4-

Nitrobenzalde

hyde

Standard

Molar

Enthalpy of

Formation

ΔfH° -129.2 ± 2.6 kJ/mol Crystal

Table 4: Thermochemical Data for Methoxybenzaldehyde Isomers (C₈H₈O₂)
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Compound Property Symbol Value Units Phase

4-

Methoxybenz

aldehyde (p-

Anisaldehyde

)

Standard

Molar

Enthalpy of

Formation

ΔfH° -126.1 ± 1.1 kJ/mol Liquid

4-

Methoxybenz

aldehyde (p-

Anisaldehyde

)

Standard

Molar

Enthalpy of

Combustion

ΔcH° -4122.5 ± 1.0 kJ/mol Liquid

4-

Methoxybenz

aldehyde (p-

Anisaldehyde

)

Enthalpy of

Vaporization
ΔvapH° 57.5 ± 0.4 kJ/mol -

Experimental and Computational Methodologies
The determination of accurate thermochemical data relies on a combination of precise

experimental techniques and robust computational methods.

Experimental Protocols
2.1.1. Bomb Calorimetry

Bomb calorimetry is a fundamental technique for determining the enthalpy of combustion of

solid and liquid samples.[3]

Principle: A known mass of the sample is completely combusted in a constant-volume

container (the "bomb") filled with excess pure oxygen. The heat released by the combustion

is absorbed by the surrounding water bath, and the resulting temperature change is

measured. The enthalpy of combustion is calculated from this temperature change and the

predetermined heat capacity of the calorimeter.
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Apparatus: The primary components include a high-pressure stainless steel bomb, a water-

filled calorimeter vessel, a stirrer, a high-precision thermometer, and an ignition system.

Procedure:

A pellet of the sample (typically 0.5-1.0 g) is weighed accurately and placed in the sample

holder within the bomb.

A fuse wire of known length and heat of combustion is attached to the electrodes, with the

wire in contact with the sample.

A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the

water formed during combustion is in the liquid state.

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled

with high-purity oxygen to a pressure of approximately 25-30 atm.

The bomb is submerged in a precisely measured mass of water in the calorimeter vessel.

The initial temperature of the water is recorded at regular intervals to establish a baseline.

The sample is ignited by passing an electric current through the fuse wire.

The temperature of the water is recorded at regular intervals until a maximum temperature

is reached and the system begins to cool.

The bomb is removed, and the remaining fuse wire is measured. The bomb washings are

titrated to determine the amount of nitric acid formed from any residual nitrogen.

Calibration: The heat capacity of the calorimeter system is determined by combusting a

standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[4]

[5][6]

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure changes in heat flow

associated with thermal transitions in a material as a function of temperature.[7]
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Principle: A sample and a reference material are subjected to a controlled temperature

program (heating or cooling at a constant rate). The difference in heat flow required to

maintain the sample and reference at the same temperature is measured. This differential

heat flow is directly related to the enthalpy changes occurring in the sample, such as melting,

crystallization, or heat capacity changes.

Apparatus: A DSC instrument consists of a sample and a reference pan, heaters,

temperature sensors, and a control system to manage the temperature program and record

the heat flow.

Procedure for Heat Capacity Measurement:

An empty sample pan is run as a baseline.

A known mass of a standard material with a well-characterized heat capacity (e.g.,

sapphire) is run under the same conditions.

The sample of interest is weighed into a pan and run under the same conditions.

The heat capacity of the sample is calculated by comparing its heat flow signal to that of

the standard and the baseline.

Procedure for Enthalpy of Fusion Measurement:

A small, accurately weighed sample is placed in a hermetically sealed pan.

The sample is heated at a constant rate through its melting transition.

The area under the melting peak in the DSC thermogram is integrated to determine the

enthalpy of fusion.

Computational Methods
High-level quantum chemical calculations provide a powerful tool for predicting gas-phase

thermochemical properties, which can be difficult to measure experimentally.

Gaussian-n (G3, G4) Theories: These are composite methods that approximate a high-level,

large basis set calculation by a series of lower-level calculations.[7] These methods are
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designed to yield accurate thermochemical data, such as enthalpies of formation, for a wide

range of molecules. The G4 method, for instance, was used to calculate the gas-phase

enthalpies of formation for the nitrobenzaldehyde isomers.[7]

Visualizations
The following diagrams illustrate the logical and experimental workflows for determining

thermochemical properties.

Logical Workflow for Determining Standard Enthalpy of Formation

Measure Enthalpy of Combustion (ΔcH°) of Benzaldehyde (l)
using Bomb Calorimetry

Balanced Combustion Reaction:
C₇H₆O(l) + 15/2 O₂(g) → 7CO₂(g) + 3H₂O(l)

Known Standard Enthalpies of Formation (ΔfH°)
of Products

ΔfH°(CO₂(g)) ΔfH°(H₂O(l))

Calculate Standard Enthalpy of Formation of Benzaldehyde (l)
ΔfH°(C₇H₆O) = 7ΔfH°(CO₂) + 3ΔfH°(H₂O) - ΔcH°(C₇H₆O)

Click to download full resolution via product page

Workflow for calculating the standard enthalpy of formation.
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Simplified Experimental Workflow for Bomb Calorimetry

Prepare and weigh sample pellet
and fuse wire.

Assemble and seal the bomb.
Pressurize with O₂.

Submerge bomb in calorimeter
with known mass of water.

Record initial temperature
to establish baseline.

Ignite the sample.

Record temperature change
until a maximum is reached.

Calculate heat released using
ΔT and calorimeter heat capacity.

Determine enthalpy of combustion.

Click to download full resolution via product page

Experimental workflow for bomb calorimetry.
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Simplified Workflow for DSC Measurement

Accurately weigh sample
into a DSC pan and seal.

Place sample and reference pans
into the DSC cell.

Program the desired temperature
profile (e.g., heating ramp).

Run the experiment and record
the differential heat flow.

Analyze the resulting thermogram.

Integrate peak area for enthalpy of transition
or measure heat flow for heat capacity.

Click to download full resolution via product page

Experimental workflow for DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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